2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a phenyl group and a 5-methylpyridin-2-yl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The ortho-position of the pyridine N-oxides undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate the intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield reduced quinazolinone analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-fibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a key role in collagen synthesis . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their anti-fibrotic and anti-inflammatory activities.
Thiazole derivatives: Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a quinazolinone core with a 5-methylpyridin-2-yl group makes it a valuable compound for further research and development.
Properties
CAS No. |
63274-90-8 |
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Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-11-12-18(21-13-14)19-22-17-10-6-5-9-16(17)20(24)23(19)15-7-3-2-4-8-15/h2-13H,1H3 |
InChI Key |
YHEUDSWMARFFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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